4-(4-Ethylcyclohexyl)-4-methylpentan-2-one
Description
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one (CAS 5595-18-6) is a ketone derivative with the molecular formula C₁₄H₂₆O and a molecular weight of 210.36 g/mol . Its structure features a branched pentan-2-one backbone substituted with a 4-ethylcyclohexyl group and a methyl group at the 4-position. This alicyclic substituent contributes to enhanced hydrophobicity compared to simpler ketones like methyl isobutyl ketone (MIBK).
Properties
CAS No. |
5595-18-6 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(4-ethylcyclohexyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H26O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h12-13H,5-10H2,1-4H3 |
InChI Key |
NUUIYEWNUZLOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(C)(C)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one typically involves multiple steps, starting with the formation of the cyclohexyl ring followed by the introduction of the ethyl and methyl groups. One common synthetic route is the Friedel-Crafts alkylation, where an ethyl group is added to cyclohexene to form 4-ethylcyclohexene, which is then further modified to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: can undergo various chemical reactions, including:
Oxidation: : The ketone group can be further oxidized to form carboxylic acids.
Reduction: : The ketone group can be reduced to form alcohols.
Substitution: : The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: : The major product is typically a carboxylic acid derivative.
Reduction: : The major product is an alcohol.
Substitution: : The major products can vary widely depending on the specific substitution reaction.
Scientific Research Applications
4-(4-Ethylcyclohexyl)-4-methylpentan-2-one: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: : It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
- 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one : Contains a cyclohexyl ring with an ethyl substituent, increasing steric bulk and lipophilicity.
- Methyl Isobutyl Ketone (MIBK, 4-Methylpentan-2-one) : Simpler structure (C₆H₁₂O) with a branched alkyl chain, widely used as an industrial solvent .
- 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one : Differs by substituting ethyl with isopropyl on the cyclohexyl group, resulting in a higher molecular weight (224.39 g/mol) and logP (4.68) .
- Thio Derivatives (e.g., 4-Methyl-4-((4-nitrophenyl)thio)pentan-2-one) : Sulfur replaces oxygen in the carbonyl group, altering electronic properties and reactivity. The nitro group enhances electrophilicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one | C₁₄H₂₆O | 210.36 | ~4.5* | Ketone, alicyclic cyclohexyl |
| MIBK (4-Methylpentan-2-one) | C₆H₁₂O | 100.16 | 1.28 | Ketone, branched alkyl |
| 4-(4-Isopropylcyclohexyl)-4-methylpentan-2-one | C₁₅H₂₈O | 224.39 | 4.68 | Ketone, alicyclic isopropyl |
| 4-Methyl-4-((4-nitrophenyl)thio)pentan-2-one | C₁₂H₁₅NO₃S | 253.32 | N/A | Thioether, nitro group |
Industrial and Analytical Uses
- MIBK : Primarily a solvent in paints, coatings, and pharmaceuticals due to its moderate volatility and polarity .
- 4-(4-Ethylcyclohexyl) Derivatives : Likely used in specialized applications requiring low volatility and high thermal stability. For example, 4-(4-Isopropylcyclohexyl)-4-methylpentan-2-one is analyzed via reverse-phase HPLC, suggesting utility as an analytical standard .
- Thio Derivatives : Serve as intermediates in synthesizing sulfur-containing pharmaceuticals or agrochemicals. Yields range from 36% (4r) to 85% (4n), indicating variable synthetic efficiency .
Toxicity and Regulatory Considerations
However, its high logP suggests environmental persistence, warranting further ecotoxicological studies .
Q & A
Q. What are the recommended synthetic routes for 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one, and how can yield optimization be achieved?
Methodological Answer: The synthesis typically involves coupling a cyclohexyl derivative (e.g., 4-ethylcyclohexylaldehyde) with a methylpentanone precursor under acid catalysis. For example, anhydrous HCl gas can facilitate the condensation reaction, followed by purification via recrystallization or column chromatography . To optimize yields:
- Vary reaction parameters (temperature: 60–80°C, catalyst concentration).
- Use inert atmospheres to prevent oxidation.
- Monitor reaction progress with TLC or GC-MS.
Q. How is 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one characterized structurally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to identify cyclohexyl protons (δ 1.0–2.5 ppm) and ketone carbonyl signals (δ 205–215 ppm) .
- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm for purity assessment .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 224.39 (CHO) .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Intermediate for cyclohexyl-functionalized ketones or organophosphorus derivatives (e.g., phosphonofluoridates) .
- Pharmacology : Structural analogs (e.g., methylphenidate derivatives) suggest potential dopamine reuptake inhibition studies; design assays using neurotransmitter transporter binding assays .
Advanced Questions
Q. How can enantiomeric separation of 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one be achieved, given its stereochemical complexity?
Methodological Answer:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases containing hexane/isopropanol (95:5).
- Dynamic NMR : Employ diastereomeric derivatization (e.g., with Mosher’s acid chloride) to resolve enantiomers .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions.
Q. What advanced spectroscopic methods resolve contradictions in ketone stability or tautomerism?
Methodological Answer:
- Variable-Temperature NMR : Monitor ketone-enol tautomerism by observing proton shifts at temperatures ranging from −40°C to 25°C .
- IR Spectroscopy : Analyze carbonyl stretching frequencies (1700–1750 cm) to detect hydrogen bonding or solvent effects .
- DFT Calculations : Compare experimental data with computed structures (e.g., Gaussian software) to validate stability under varying conditions .
Q. How should researchers design toxicity studies for this compound?
Methodological Answer:
- In Vitro Models : Use hepatic microsomes (e.g., human CYP450 isoforms) to assess metabolic pathways and reactive intermediates .
- Biological Monitoring : Quantify urinary metabolites (BMGV: 20 µmol/L) via LC-MS/MS, referencing ECHA guidelines .
- Neurotoxicity Assays : Employ SH-SY5Y neuronal cells to evaluate dopamine transporter inhibition, comparing results with methylphenidate controls .
Data Analysis & Contradiction Resolution
Q. How can conflicting HPLC retention times from different laboratories be reconciled?
Methodological Answer:
Q. What strategies validate conflicting computational vs. experimental LogP values?
Methodological Answer:
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification .
- QSAR Models : Compare results with predictions from software (e.g., ACD/LogP) and adjust parameters for cyclohexyl substituent contributions .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
